Cholesteryl oleate is a valuable tool for researchers investigating how lipids interact with each other and with biological membranes.
Scientists use cholesteryl oleate to study how cholesterol affects the properties of cell membranes. Cholesterol is a crucial component of cell membranes, and its interaction with other lipids like cholesteryl oleate influences membrane fluidity and permeability [].
One research area explores how cholesteryl oleate solubility changes within membranes depending on the cholesterol concentration []. This helps scientists understand how cholesterol levels can impact various cellular functions.
Cholesteryl oleate is a major component of low-density lipoproteins (LDL), often referred to as "bad cholesterol." Researchers use cholesteryl oleate to investigate LDL's role in transporting cholesterol throughout the body and its potential contribution to atherosclerosis [].
The unique properties of cholesteryl oleate make it a potential candidate for developing biosensors to detect cholesterol.
Amperometric biosensors rely on electrical current to measure the concentration of a target molecule. Researchers have explored using cholesteryl oleate in the development of amperometric cholesterol biosensors [].
In this application, cholesteryl oleate interacts with enzymes specifically responsive to cholesterol, leading to a measurable electrical current that reflects cholesterol concentration.
Cholesteryl oleate is a cholesterol ester formed from the reaction of cholesterol and oleic acid. Its chemical formula is C₄₅H₇₈O₂, and it exists primarily as the (Z)-stereoisomer of cholesteryl octadec-9-enoate. This compound plays a significant role in lipid metabolism and is predominantly found in plasma, where it contributes to the formation of low-density lipoprotein particles. Cholesteryl oleate is synthesized in the liver and is involved in various physiological processes, including cholesterol homeostasis and lipid transport .
Cholesteryl oleate has several biological activities:
Cholesteryl oleate can be synthesized through several methods:
Cholesteryl oleate has diverse applications:
Research on cholesteryl oleate interactions includes:
Cholesteryl oleate can be compared with several similar compounds, highlighting its unique characteristics:
Compound | Structure | Key Characteristics |
---|---|---|
Cholesterol | C₂₇H₄₆O | Precursor for all steroid hormones |
Cholesteryl linoleate | C₄₅H₇₈O₂ | Contains linoleic acid; more prone to oxidation |
Cholesteryl palmitate | C₄₅H₈₄O₂ | Derived from palmitic acid; less fluid than cholesteryl oleate |
Oleic acid | C₁₈H³₄O₂ | Monounsaturated fatty acid; precursor for cholesteryl oleate |
Cholesteryl oleate's unique properties stem from its specific fatty acid composition (oleic acid), which influences its physical state, metabolic pathways, and biological activities compared to other cholesterol esters. Its role in cardiovascular health further distinguishes it from similar compounds.
Cholesteryl oleate exhibits a complex molecular architecture characterized by the molecular formula C45H78O2 and a molecular weight of 651.1 g/mol. The compound features a rigid cholesterol backbone connected to a flexible oleic acid chain through an ester bond at the 3β-hydroxyl position of the sterol ring system. The stereochemical configuration of cholesteryl oleate encompasses eight defined stereocenters within the cholesterol moiety, specifically designated as (3S,8S,9S,10R,13R,14S,17R) according to systematic nomenclature conventions. The oleic acid component contributes an additional stereochemical element through its cis-double bond configuration at the 9-position, formally designated as (9Z)-octadec-9-enoic acid.
The three-dimensional molecular architecture reveals a distinctive L-shaped conformation where the bulky sterol ring system creates a hydrophobic head group while the extended fatty acid chain provides a flexible hydrophobic tail. Molecular dynamics simulations have demonstrated that the oleate chain exhibits significant conformational flexibility, with the system characterized by an absence of translational order while maintaining significant orientational order between distinct molecules at short distances. The orientational distribution of the oleate chain relative to the sterol moiety demonstrates broad conformational diversity, with a predominant population of extended structures and a lesser proportion of bent configurations, along with distinct transient peaks at specific angular orientations.
The molecular geometry analysis indicates that the bonds along the oleate chain exhibit weak ordering with respect to the sterol structure, contrasting with the significant ordering observed along the short hydrocarbon chain of the cholesterol component. This differential ordering pattern contributes to the unique physical properties and biological behavior of cholesteryl oleate in various environments. The compound's conformational dynamics are further characterized by slow diffusion processes, with measured diffusion coefficients on the order of 2 × 10⁻⁹ cm²/s, which is considerably slower than diffusion rates observed in ordered membrane domains rich in sphingomyelin and cholesterol.
The systematic chemical nomenclature for cholesteryl oleate follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the complete systematic name being cholest-5-en-3β-yl (9Z)-9-octadecenoate. Alternative systematic designations include (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (Z)-octadec-9-enoate, which provides complete stereochemical specification. The Chemical Abstracts Service (CAS) registry number 303-43-5 serves as the primary identifier for this compound in chemical databases and regulatory documentation.
Numerous synonyms and alternative names exist within the scientific literature, reflecting the compound's widespread study across multiple research disciplines. Common synonyms include cholesterol oleate, cholesteryl cis-9-octadecenoate, oleic acid cholesteryl ester, and 3β-hydroxy-5-cholestene 3-oleate. Biochemical nomenclature systems employ designations such as CE(18:1), indicating a cholesterol ester with an 18-carbon fatty acid containing one double bond, and 18:1 cholesterol ester, following lipid classification conventions. Additional variants include oleoylcholesterol, cholest-5-en-3β-yl oleate, and cholesteryl oleic ester, each emphasizing different aspects of the molecular structure.
Specialized research applications have generated additional nomenclature variants, particularly for isotopically labeled derivatives used in metabolic studies and analytical applications. Examples include cholesteryl oleate-13C18, where carbon-13 labeling is incorporated throughout the oleic acid chain, and cholesteryl oleate-d7, featuring deuterium substitution at specific positions within the cholesterol moiety. The LIPID MAPS database assigns the identifier LMST01020003 to cholesteryl oleate within the comprehensive lipid classification system, while ChEMBL utilizes the identifier CHEMBL1097567 for pharmacological database applications.
Crystallographic investigations of cholesteryl oleate have revealed detailed structural information across multiple temperature regimes, providing insights into temperature-dependent conformational transitions and molecular packing arrangements. At 123 K, cholesteryl oleate crystals adopt a monoclinic space group P2₁ with unit cell dimensions a = 12.356(2) Å, b = 8.980(3) Å, c = 18.382(2) Å, and β = 85.49(2)°, containing two molecules per unit cell. The crystal structure determination, refined to Rw = 0.08 using 3812 independent X-ray reflections, reveals an antiparallel efficient packing arrangement of cholesteryl ring systems forming distinct molecular layers.
The temperature-dependent structural analysis demonstrates significant conformational changes in the oleate chains upon cooling from room temperature to 123 K. At the lower temperature, the oleate chains become well-ordered and adopt nearly fully extended conformations, interrupted only by a characteristic kink at the cis-double bond position. This conformational ordering results in oleate chains that are 1.7 Å longer at 123 K compared to 295 K, primarily due to an uncoiling process that eliminates the helical character observed at higher temperatures. The structural transition involves a substantial change in the unit cell β-angle from obtuse (93.3°) at room temperature to acute (85.5°) at 123 K, accompanied by a shearing motion of 2.5 Å between adjacent molecular layers.
Detailed unit cell dimension measurements conducted at ten temperature points ranging from 295 K to 123 K reveal that the majority of structural changes occur within two narrow temperature ranges centered at 262 K and 215 K. These transition temperatures correspond to distinct phase changes that affect both the molecular conformation and intermolecular packing arrangements. The crystallographic data indicate that the cholesteryl ring systems maintain their efficient antiparallel packing throughout the temperature range, while the oleate chain conformations undergo the most significant modifications.
Phase transition analysis reveals multiple distinct thermal events characterized by specific enthalpy changes and transition temperatures. The primary crystalline to liquid transition occurs at 314.52 K with an enthalpy change of 19.500 kJ/mol. Additional phase transitions include a liquid-to-liquid transition at 322.24 K (ΔH = 0.980 kJ/mol), a cholesteric phase transition at 326.73 K (ΔH = 0.018 kJ/mol), and subsequent transitions at 327.54 K and 328.02 K with enthalpy changes of 0.012 and 0.485 kJ/mol, respectively. The melting point determination consistently places the fusion temperature at 321.1 K (approximately 44-47°C).
The synthesis of cholesteryl oleate has been accomplished through multiple established methodologies, each offering specific advantages for particular research applications and analytical requirements. The primary synthetic approach involves the direct esterification of cholesterol with oleic acid under controlled conditions to form the desired cholesterol ester. Two principal methods have been extensively validated for both unlabeled and isotopically labeled cholesteryl oleate synthesis. The first method employs cholesterol condensation with oleic anhydride, prepared from oleic acid, in the presence of dimethylaminopyridine (DMAP) as a catalyst in anhydrous chloroform at room temperature for 4-5 hours. This approach consistently achieves yields of approximately 90% following purification through silicic acid column chromatography.
The second synthetic methodology utilizes a direct coupling reaction between cholesterol and oleic acid in the presence of dicyclohexylcarbodiimide (DCC) and DMAP as catalysts in anhydrous chloroform at room temperature for 1.25 hours. This method offers the advantage of avoiding the preliminary preparation of oleic anhydride while maintaining comparable yields and reaction efficiency. Both synthetic approaches have been successfully adapted for the preparation of isotopically labeled derivatives, including carbon-13 enriched variants at specific positions within either the sterol or fatty acid components.
Isotopic labeling strategies for cholesteryl oleate encompass multiple approaches designed to meet diverse analytical and research requirements. Carbon-13 labeling has been achieved at the carbonyl position of the oleic acid component through the use of [1-13C] oleic acid as starting material. Double labeling strategies incorporate 13C enrichment at both the oleic acid carbonyl position and at position 4 within the sterol ring system, enabling sophisticated metabolic tracing studies. The synthesis of cholesteryl oleate-13C18 involves comprehensive carbon-13 incorporation throughout the entire oleic acid chain, resulting in a molecular weight of 668.97 g/mol and serving as an internal standard for mass spectrometry applications.
Deuterium labeling strategies have been developed for enhanced analytical specificity in mass spectrometry-based quantitative analyses. The synthesis of (2β,3α,6-²H₃)cholesteryl oleate involves the introduction of three non-exchangeable deuterium atoms at positions 2β, 3α, and C-6 of the cholesterol moiety. This approach utilizes trans-diaxial opening reactions and sodium borodeuteride reduction to achieve stereospecific deuterium incorporation. Alternative deuterium labeling approaches include cholesteryl oleate-d7, featuring seven deuterium substitutions primarily within the cholesterol side chain, resulting in a molecular weight of 657.644118 and serving as an internal standard for lipid quantification studies.
Tritium labeling methodologies have been employed for radiotracer applications in lipid transport and metabolism studies. Tritium-labeled cholesteryl oleate synthesis utilizes the fatty acid anhydride method with tritiated oleic acid as the starting material. Commercial preparations of [Cholesteryl-1,2-³H(N)] cholesteryl oleate are available with specific activities exceeding 40 Ci/mmol and are commonly employed in lipid transport investigations, atherosclerosis research, and metabolic studies involving human and nonhuman primate plasma lipoproteins.
Cholesteryl oleate plays a critical role in mammalian cholesterol homeostasis through its integration into lipoprotein metabolism pathways. Research demonstrates that cholesteryl oleate serves as both a transport and storage form of cholesterol, with its abundance in low-density lipoprotein particles serving as a biomarker for atherogenic potential [1] [2]. The compound represents a major component of the neutral lipid core in apolipoprotein B-containing lipoproteins, where it can constitute up to 67% of total cholesteryl esters in certain dietary conditions [2].
The homeostatic significance of cholesteryl oleate becomes evident in hepatic cholesterol processing, where isolated liver perfusion studies have revealed strong correlations between cholesteryl oleate secretion and plasma apolipoprotein B concentrations (r = 0.9) [3] [4]. This relationship indicates that hepatic cholesteryl oleate production directly influences circulating lipoprotein composition and subsequent cardiovascular risk profiles. In mammalian systems, cholesteryl oleate concentrations in liver perfusate correlate strongly with coronary artery cholesteryl ester accumulation (r ≥ 0.8), establishing a direct mechanistic link between hepatic cholesteryl oleate metabolism and atherosclerotic disease progression [4].
The regulatory mechanisms governing cholesteryl oleate homeostasis involve complex feedback systems that respond to cellular cholesterol status. Studies in hamster hepatocytes demonstrate that cholesteryl oleate formation increases by 280% when cells are exposed to low-density lipoprotein particles, accompanied by an 870% increase in acyl coenzyme A:cholesterol acyltransferase 2 expression [5]. This dramatic upregulation suggests that cholesteryl oleate formation serves as a rapid response mechanism to prevent cellular cholesterol overload, effectively shunting excess cholesterol through esterification pathways rather than allowing accumulation of potentially cytotoxic free cholesterol.
Table 1: Cholesteryl Oleate Concentrations in Mammalian Systems
System Type | Cholesteryl Oleate Level | Tissue/Region | Functional Significance |
---|---|---|---|
Monkey coronary arteries | 48-67% of total cholesteryl esters | Arterial tissue | Atherosclerosis prediction [2] [3] |
Human atherosclerotic plaques | 30-40% of total cholesteryl esters | Plaque core | Lipid oxidation marker [6] |
Mouse low-density lipoprotein | 45% of cholesteryl esters | Plasma circulation | Atherogenic particle marker [2] [7] |
Human liver perfusate | 0.9 correlation with apolipoprotein B | Hepatic secretion | Cholesterol transport [3] [4] |
Hepatocyte cell culture | 280% increase in esterification | Intracellular | Cholesterol homeostasis [5] |
The formation of cholesteryl oleate in mammalian systems occurs through two distinct enzymatic pathways that differ in their cellular localization, substrate preferences, and physiological functions. The lecithin:cholesterol acyltransferase pathway operates in the extracellular plasma environment, while the acyl coenzyme A:cholesterol acyltransferase pathway functions intracellularly within the endoplasmic reticulum.
Lecithin:cholesterol acyltransferase represents a 67-kilodalton secretory protein primarily synthesized in the liver that associates with high-density lipoprotein particles in circulation [8]. This enzyme catalyzes cholesterol esterification through a two-step mechanism involving phospholipase A2 activity that cleaves fatty acids from the sn-2 position of phosphatidylcholine, followed by transesterification that transfers the liberated fatty acid to the hydroxyl group on cholesterol [8]. Structural analysis reveals that lecithin:cholesterol acyltransferase contains a retractable lid mechanism that controls substrate access to the active site, with apolipoprotein A-I serving as the primary activator through conformational changes that expose the catalytic domain [9]. The enzyme preferentially utilizes polyunsaturated fatty acids from phosphatidylcholine, resulting in cholesteryl esters enriched in linoleic acid rather than oleic acid [10] [8].
In contrast, the acyl coenzyme A:cholesterol acyltransferase pathway operates through two distinct isoenzymes that exhibit different tissue distributions and functional roles. Acyl coenzyme A:cholesterol acyltransferase 1 localizes to numerous tissues and primarily produces cholesteryl esters for intracellular storage in lipid droplets, while acyl coenzyme A:cholesterol acyltransferase 2 expression restricts to liver and intestine where it generates cholesteryl esters for incorporation into secreted lipoproteins [11] [12]. Both isoenzymes demonstrate preferential utilization of oleoyl coenzyme A as substrate, leading to the predominant formation of cholesteryl oleate [13].
Table 2: Enzymatic Esterification Pathway Comparison
Enzyme System | Cellular Location | Primary Substrate | Main Product | Biological Function |
---|---|---|---|---|
Lecithin:cholesterol acyltransferase | Plasma/high-density lipoprotein | Phosphatidylcholine + cholesterol | Cholesteryl linoleate | Reverse cholesterol transport [10] [8] |
Acyl coenzyme A:cholesterol acyltransferase 1 | Intracellular/multiple tissues | Oleoyl coenzyme A + cholesterol | Cholesteryl oleate (storage) | Cellular cholesterol homeostasis [11] [12] |
Acyl coenzyme A:cholesterol acyltransferase 2 | Liver/intestine endoplasmic reticulum | Oleoyl coenzyme A + cholesterol | Cholesteryl oleate (secretion) | Lipoprotein assembly [1] [2] [13] |
The regulatory mechanisms controlling these enzymatic pathways involve allosteric activation and substrate availability. Acyl coenzyme A:cholesterol acyltransferase enzymes contain distinct binding sites for sterol substrates and sterol activators, allowing for sophisticated regulation based on cellular cholesterol status [13]. Studies demonstrate that sterols possessing the iso-octyl side chain, including cholesterol and various oxysterols, can serve as allosteric activators, while only sterols with 3-beta hydroxyl groups can function as substrates [13]. This dual regulation ensures that cholesteryl oleate formation responds appropriately to both cholesterol availability and cellular cholesterol demand.
The tissue-specific expression patterns of these enzymes create distinct metabolic compartments for cholesteryl oleate formation. Genetic deletion studies in mice reveal that acyl coenzyme A:cholesterol acyltransferase 1 deficiency markedly reduces cholesteryl ester levels in adrenal glands and peritoneal macrophages, while hepatic cholesteryl ester content and esterification activity remain substantial, indicating the presence of alternative esterification mechanisms [14]. This tissue-specific phenotype provides evidence that multiple enzymatic systems contribute to cholesteryl oleate formation in different physiological contexts.
Cholesteryl oleate accumulation in atherosclerotic plaques represents a critical pathological process that contributes to cardiovascular disease progression. Analysis of human atherosclerotic lesions reveals that cholesteryl oleate constitutes the second most abundant lipid species after free cholesterol, with concentrations reaching 30-40% of total cholesteryl esters in advanced plaques [6]. This accumulation pattern differs significantly from normal arterial tissue, which contains minimal detectable cholesteryl ester content, highlighting the pathological nature of this lipid deposition.
The preferential accumulation of cholesteryl oleate in atherosclerotic plaques results from the specific fatty acid composition of cholesteryl esters deposited by atherogenic low-density lipoprotein particles. Research in nonhuman primates demonstrates that dietary monounsaturated fat promotes hepatic acyl coenzyme A:cholesterol acyltransferase 2 activity, leading to secretion of very low-density lipoprotein particles highly enriched in cholesteryl oleate [2]. These cholesteryl oleate-enriched particles undergo intravascular conversion to low-density lipoprotein, creating atherogenic particles that show strong positive correlation with coronary artery atherosclerosis extent.
Table 3: Atherosclerotic Plaque Cholesteryl Oleate Accumulation
Plaque Component | Cholesteryl Oleate Content | Oxidation Status | Pathological Significance |
---|---|---|---|
Total cholesteryl esters | 30-40% of ester fraction | Partially oxidized | Primary neutral lipid component [6] |
Oxidized derivatives | ~30% of total cholesteryl oleate | Hydroxy/keto forms | Pro-inflammatory mediators [6] |
Foam cell deposits | Variable enrichment | Mixed oxidation states | Macrophage lipid loading |
Necrotic core | High concentration | Extensively oxidized | Plaque instability marker |
The pathological significance of cholesteryl oleate in atherosclerotic plaques extends beyond simple lipid accumulation to include oxidative modification processes. Studies of human plaque samples reveal that approximately 30% of cholesteryl oleate exists in oxidized forms, predominantly as fatty acyl hydroxides (17%) and ketones (12%), with smaller amounts present as hydroperoxides (1%) [6]. These oxidized cholesteryl oleate derivatives possess pro-inflammatory and cytotoxic properties that contribute to plaque progression and instability.
The mechanistic basis for cholesteryl oleate accumulation in atherosclerotic plaques involves multiple interconnected processes. Low-density lipoprotein particles enriched in cholesteryl oleate demonstrate enhanced binding to arterial proteoglycans, promoting their retention within the arterial wall [2]. Once retained, these particles undergo oxidative modification, creating a cascade of inflammatory responses that recruit macrophages and other immune cells. The subsequent uptake of modified low-density lipoprotein by macrophages through scavenger receptors leads to cholesteryl oleate accumulation in cellular lipid droplets, transforming these cells into foam cells that characterize early atherosclerotic lesions.
Animal model studies provide compelling evidence for the atherogenic potential of cholesteryl oleate-enriched lipoproteins. In low-density lipoprotein receptor-deficient mice expressing human apolipoprotein B100, dietary monounsaturated fat feeding produces low-density lipoprotein particles containing 45% cholesteryl oleate and promotes significant atherosclerosis development [7]. Importantly, genetic deletion of acyl coenzyme A:cholesterol acyltransferase 2 in these mice abolishes both cholesteryl oleate enrichment and atherosclerosis development, demonstrating a direct causal relationship between hepatic cholesteryl oleate production and atherosclerotic disease progression.
The role of cholesteryl oleate in neurodegenerative disorders represents an emerging area of research that reveals complex interactions between brain cholesterol metabolism and neuronal health. Recent investigations demonstrate that cholesteryl ester accumulation, including cholesteryl oleate, occurs pathologically in multiple neurodegenerative conditions, suggesting shared metabolic dysfunction pathways across different brain diseases [15] [16] [17].
In Alzheimer disease pathology, cholesteryl ester accumulation has been identified as one of the three prominent neuropathologic features originally described by Alois Alzheimer, alongside senile plaques and neurofibrillary tangles [15]. Studies using induced pluripotent stem cell-derived neurons from Alzheimer disease patients reveal that cholesteryl ester accumulation promotes both amyloid-beta release and phosphorylated tau accumulation, creating a pathological feedback loop that exacerbates disease progression [15]. The mechanistic basis for this interaction involves impaired cholesterol transport and clearance systems in the brain, particularly affecting microglial function and myelin debris processing.
Huntington disease research provides particularly compelling evidence for cholesteryl oleate involvement in neurodegeneration. Post-mortem analysis of brain tissue from Huntington disease patients reveals a 72% increase in cholesteryl ester concentrations in the caudate nucleus compared to age-matched controls [16]. This accumulation pattern correlates with reduced brain cholesterol elimination through 24-hydroxycholesterol (66% reduction), suggesting that cholesteryl ester formation serves as a compensatory mechanism when normal cholesterol clearance pathways become impaired.
Table 4: Neurological Cholesteryl Oleate Implications
Disease Condition | Brain Region | Cholesteryl Oleate Effect | Pathological Mechanism | Clinical Significance |
---|---|---|---|---|
Alzheimer disease | Cortex, hippocampus | Abnormal accumulation | Amyloid-beta processing disruption [15] | Early biomarker potential |
Huntington disease | Caudate nucleus | 72% concentration increase | Cholesterol elimination defect [16] | Disease progression marker |
Parkinson disease | Substantia nigra | Cholesterol metabolism disruption | Alpha-synuclein aggregation [18] | Therapeutic target identification |
General neurodegeneration | Multiple regions | Lipid droplet formation | Oxidative stress induction [19] | Metabolic dysfunction indicator |
The molecular mechanisms underlying cholesteryl oleate accumulation in neurodegenerative disorders involve dysfunction of normal brain cholesterol homeostasis systems. The brain maintains cholesterol balance through synthesis, transport, and elimination pathways that operate independently from peripheral cholesterol metabolism due to the blood-brain barrier [20]. When these systems become compromised, as occurs in neurodegenerative diseases, cholesterol accumulates and undergoes esterification to cholesteryl oleate as a protective mechanism against free cholesterol cytotoxicity.
Research in Parkinson disease models demonstrates that cholesterol 24-hydroxylase elevation leads to increased 24-hydroxycholesterol production, which exacerbates alpha-synuclein pathology and mitochondrial dysfunction [18]. This finding suggests that altered cholesterol metabolism, potentially involving cholesteryl oleate formation, contributes to the neurodegenerative cascade characteristic of Parkinson disease. The identification of cholesterol metabolic dysfunction as a common pathway across multiple neurodegenerative disorders highlights the potential therapeutic value of targeting cholesteryl oleate metabolism in these conditions.